1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride
CAS No.: 2375260-57-2
Cat. No.: VC7330440
Molecular Formula: C12H15Cl3N2S
Molecular Weight: 325.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375260-57-2 |
|---|---|
| Molecular Formula | C12H15Cl3N2S |
| Molecular Weight | 325.68 |
| IUPAC Name | 1-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C12H13ClN2S.2ClH/c1-7(14)10-4-3-9(5-11(10)13)12-8(2)15-6-16-12;;/h3-7H,14H2,1-2H3;2*1H |
| Standard InChI Key | XQKMYMPULBCYSP-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=N1)C2=CC(=C(C=C2)C(C)N)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a phenyl ring substituted at position 2 with a chlorine atom and at position 4 with a 4-methyl-1,3-thiazol-5-yl group. The ethanamine side chain at position 1 of the phenyl ring is protonated as a dihydrochloride salt . Key structural components include:
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, substituted with a methyl group at position 4.
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Chlorophenyl group: Enhances lipophilicity and influences electronic properties.
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Ethanamine backbone: Provides a primary amine functional group critical for salt formation and potential bioactivity.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅ClN₂S·2HCl | Calculated |
| Molecular Weight | 355.7 g/mol | Calculated |
| IUPAC Name | 1-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine dihydrochloride | Systematic |
Synthesis and Derivative Pathways
Key Synthetic Routes
Although direct synthesis data for this compound is unavailable, analogous structures suggest a multi-step approach:
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Thiazole Formation: Cyclocondensation of thiourea derivatives with α-halo ketones to construct the 4-methylthiazole ring .
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Phenyl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiazole and chloro groups .
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Amine Functionalization: Reductive amination or Gabriel synthesis to install the ethanamine side chain .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .
Structural Modifications
Modifications to the thiazole (e.g., varying methyl group position) or phenyl ring (e.g., replacing chlorine with other halogens) could alter bioavailability and target binding. For example, 1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride (PubChem CID 16277541) demonstrates how thiazole substitution patterns influence physicochemical properties .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Solubility: The dihydrochloride salt improves water solubility compared to the free base, critical for formulation .
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LogP: Estimated at ~2.1 (clogP), balancing lipophilicity for membrane permeability and aqueous compatibility .
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pKa: The amine group (pKa ~9.5) and thiazole nitrogen (pKa ~2.7) dictate ionization states across physiological pH .
Table 2: Predicted ADME Properties
| Parameter | Prediction | Basis |
|---|---|---|
| Oral Bioavailability | Moderate (30–50%) | LogP and molecular weight |
| Plasma Protein Binding | High (>90%) | Aromatic and thiazole moieties |
| Metabolic Stability | Susceptible to CYP3A4 oxidation | Thiazole and amine groups |
Hypothetical Biological Activity
Target Engagement
The structural similarity to 1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine (PubChem CID 122423107) suggests potential interactions with:
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G protein-coupled receptors (GPCRs): Amine-containing compounds often target adrenergic or serotonin receptors .
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Kinase inhibition: Thiazole derivatives are known kinase inhibitors, e.g., dasatinib analogs .
Therapeutic Implications
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